异丙基黄药钾

描述

Potassium isopropylxanthate is a chemical compound that is part of the xanthate family, which are typically used as flotation agents in mineral processing. Xanthates are known for their ability to selectively bind to the surfaces of sulfide minerals, facilitating their separation from non-sulfide gangue materials through froth flotation. While the provided papers do not focus exclusively on potassium isopropylxanthate, they do provide insights into the behavior of related xanthate compounds in various chemical environments and applications.

Synthesis Analysis

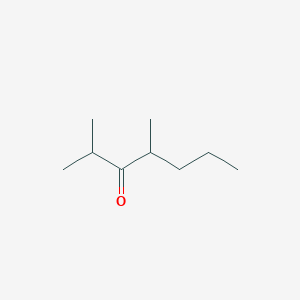

The synthesis of xanthate compounds, including potassium isopropylxanthate, often involves the reaction of alcohols with carbon disulfide in the presence of a strong base, such as potassium hydroxide. The papers provided do not detail the synthesis of potassium isopropylxanthate specifically, but they do discuss the synthesis of related compounds, such as potassium ethylxanthate . These processes may share similarities with the synthesis of potassium isopropylxanthate, suggesting that it could be synthesized through analogous methods.

Molecular Structure Analysis

The molecular structure of potassium isopropylxanthate can be inferred from studies on similar xanthate compounds. For instance, the study on potassium iso-propylxanthate and its decomposition products using solid-state 13C NMR and DFT calculations provides insights into the chemical shift tensors for molecular fragments of xanthate species . This information is valuable for understanding the electronic environment of the carbon atoms within the xanthate group and can be applied to the analysis of potassium isopropylxanthate's molecular structure.

Chemical Reactions Analysis

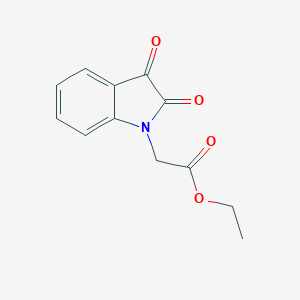

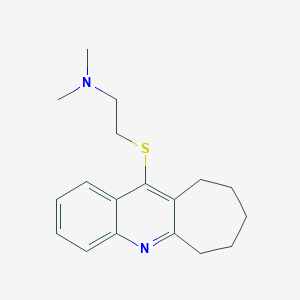

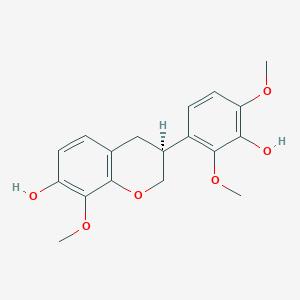

Xanthate compounds, including potassium isopropylxanthate, are known to participate in various chemical reactions. For example, they can form complexes with metal ions, as shown in the synthesis and characterization of potassium 1,3-bis(N-methylpiperazino)propan-2-O-xanthate complexes . Additionally, xanthates can undergo dimerization reactions, as demonstrated by the dimerization of 3-chlorooxindoles mediated by potassium ethylxanthate . These reactions highlight the reactivity of xanthate compounds and their potential to engage in complex formation and dimerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium isopropylxanthate can be deduced from studies on related xanthates. For instance, the thermodynamic properties of solutions of potassium isopropylxanthate in ethanol were investigated, providing data on enthalpies of solution and heat capacity . Additionally, the spectrophotometric study of xanthate and dixanthogen solutions offers insights into the optical properties and stability of xanthate compounds in solution10. These studies contribute to a broader understanding of the behavior of potassium isopropylxanthate in various environments.

科学研究应用

医药合成中的钯清除剂

异丙基黄药钾 (PIX) 已被确定为一种超高效的钯清除剂。由于活性药物成分 (API) 合成中钯催化反应的应用日益增多,因此必须开发出有效去除钯的方法。 已发现 PIX 能够将 API 中的残留钯去除至低于 1 ppm 的水平 。这在确保医药合成中最终产品的纯度方面尤为重要。

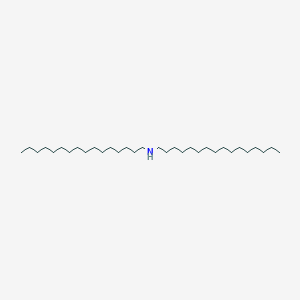

采矿中的表面活性剂和浮选剂

异丙基黄药钾主要用作采矿业中的表面活性剂和浮选剂/金属离子提取剂 。作为表面活性剂,它可以降低水的表面张力,使有机化合物更容易溶解。作为浮选剂,它用于根据材料的表面特性分离不同的材料。这在采矿业中特别有用,因为它可以用来从矿石中分离出有价值的矿物。

作用机制

Target of Action

Potassium Isopropylxanthate (PIX), also known as Proxan-Potassium, primarily targets palladium in the context of pharmaceutical synthesis . Palladium is often used as a catalyst in the synthesis of active pharmaceutical ingredients (APIs), and PIX acts as a scavenger to remove residual palladium from the APIs .

Mode of Action

PIX interacts with palladium by binding to it, thereby facilitating its removal from the APIs . This interaction is enhanced by the presence of iodine, which works synergistically with PIX to increase the efficiency of palladium removal .

Biochemical Pathways

Its role as a palladium scavenger suggests that it may influence pathways where palladium-catalyzed reactions are employed in the synthesis of apis .

Result of Action

The primary result of PIX’s action is the efficient removal of residual palladium from APIs .

Action Environment

The efficacy and stability of PIX as a palladium scavenger can be influenced by various environmental factors. For instance, the temperature of the reaction can shift the balance between products towards the formation of sulfur-containing products . Additionally, the presence of water can increase the selectivity towards alkoxide formation .

安全和危害

未来方向

Potassium isopropylxanthate has been successfully applied to the ceftolozane sulfate 2nd generation manufacturing chemistry to reduce palladium in the API resulting from a late stage palladium-catalyzed coupling reaction to only 0.1 ppm . This suggests potential future applications in the field of pharmaceutical manufacturing.

属性

IUPAC Name |

potassium;propan-2-yloxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWBGRXFDPJFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-25-8 (Parent) | |

| Record name | Proxan potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046973 | |

| Record name | Proxan-potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140-92-1 | |

| Record name | Proxan potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-(1-methylethyl) ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proxan-potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxan-potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROXAN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF12586ULS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

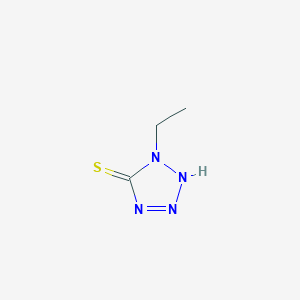

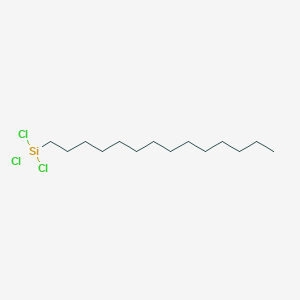

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Potassium isopropylxanthate be used in organic synthesis, and what types of reactions does it facilitate?

A2: Yes, Potassium isopropylxanthate serves as an odorless sulfur source in organic synthesis. It participates in copper iodide-catalyzed hydrothiolation reactions of alkynes, specifically phenylacetylene, with aryl or alkyl halides. [] This reaction proceeds through a three-component, one-pot mechanism, involving the formation of a carbothionate intermediate. Importantly, the reaction exhibits high regioselectivity, yielding exclusively the (Z)-β-alkenyl sulfide isomer. []

Q2: What is the molecular structure of Potassium isopropylxanthate, and are there any spectroscopic data available to confirm its identity?

A2: While the provided research papers do not delve into the specific spectroscopic characterization of Potassium isopropylxanthate, its molecular formula is C4H7KOS2. This information can be used to deduce its structure:

Q3: What are the environmental implications of using Potassium isopropylxanthate in industrial processes?

A4: While the provided abstracts don't directly address the environmental impact of Potassium isopropylxanthate, its use in mining, specifically bioleaching, raises concerns. [] As a xanthate, it might pose risks to aquatic life and potentially contribute to soil and water contamination. Further research is crucial to understand its degradation pathways, ecotoxicological effects, and to develop strategies for its responsible use, recycling, and waste management. This would ensure the sustainability of processes employing Potassium isopropylxanthate and minimize its potential negative impact on the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)